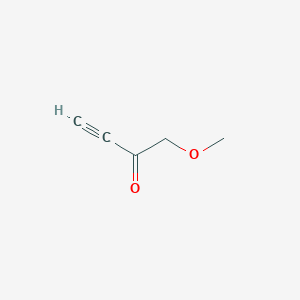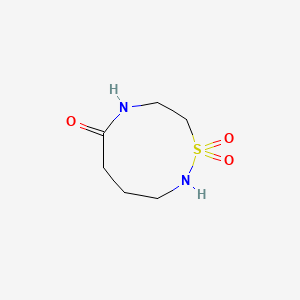
1lambda6,2,7-Thiadiazonane-1,1,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1lambda6,2,7-Thiadiazonane-1,1,6-trione is a heterocyclic compound with the molecular formula C6H12N2O3S This compound is characterized by a unique ring structure containing sulfur, nitrogen, and oxygen atoms
Vorbereitungsmethoden
The synthesis of 1lambda6,2,7-Thiadiazonane-1,1,6-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thiadiazole derivative with an oxidizing agent to introduce the trione functionality. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pH levels, as well as the use of catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
1lambda6,2,7-Thiadiazonane-1,1,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the trione group to other functional groups, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1lambda6,2,7-Thiadiazonane-1,1,6-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 1lambda6,2,7-Thiadiazonane-1,1,6-trione exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
1lambda6,2,7-Thiadiazonane-1,1,6-trione can be compared with other similar compounds, such as:
1lambda6,2,7-Thiadiazonane-1,1-dione: This compound has a similar ring structure but lacks one of the oxygen atoms present in the trione.
1lambda6,2,5,8-Thiatriazecane-1,1,7-trione: Another related compound with a different arrangement of sulfur and nitrogen atoms in the ring. The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Eigenschaften
CAS-Nummer |
2866354-09-6 |
|---|---|
Molekularformel |
C6H12N2O3S |
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
1,1-dioxo-1,2,7-thiadiazonan-6-one |
InChI |
InChI=1S/C6H12N2O3S/c9-6-2-1-3-8-12(10,11)5-4-7-6/h8H,1-5H2,(H,7,9) |
InChI-Schlüssel |
KUPDPZXHYRJTOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NCCS(=O)(=O)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


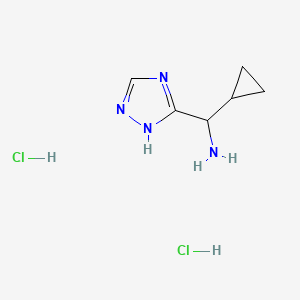
![1,6-Dioxa-9-azaspiro[3.6]decane](/img/structure/B15297311.png)
![N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B15297318.png)
![4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol](/img/structure/B15297319.png)

![1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B15297325.png)
![tert-butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate](/img/structure/B15297331.png)
![[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid](/img/structure/B15297339.png)
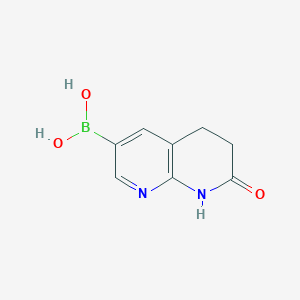
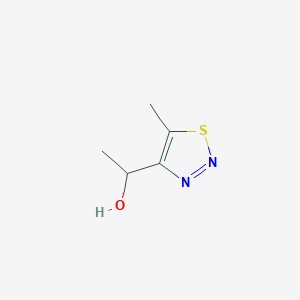
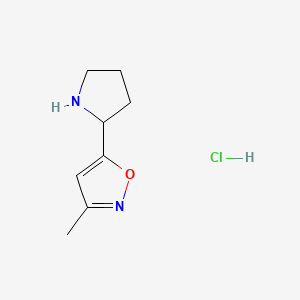
![6-(4-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B15297371.png)
![{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B15297377.png)
